molecular formula C12H18N2 B7931653 Benzyl-methyl-(S)-pyrrolidin-3-yl-amine

Benzyl-methyl-(S)-pyrrolidin-3-yl-amine

Cat. No.: B7931653
M. Wt: 190.28 g/mol
InChI Key: YYCPQEKHXOHJNG-LBPRGKRZSA-N
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Description

Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is a tertiary amine characterized by a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted at the 3-position with a benzyl group and a methyl group attached to the nitrogen atom. The stereochemistry at the 3-position is specified as (S), which is critical for its biological activity and interaction with chiral receptors or enzymes. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of receptor antagonists or antibiotics .

Properties

IUPAC Name

(3S)-N-benzyl-N-methylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(12-7-8-13-9-12)10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCPQEKHXOHJNG-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride–Acetic Acid System

A modified reductive amination protocol using sodium borohydride (NaBH₄) and acetic acid (AcOH) enables efficient synthesis under mild conditions. For example, arylaldehydes react with heterocyclic amines in the presence of NaBH₄–AcOH to produce benzyl-amine derivatives in 50–75% yields. Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventMethanol/Water (3:1)Maximizes solubility of intermediates
Temperature0–25°CReduces side reactions
Molar Ratio (Amine:Aldehyde)1:1.2Ensures complete conversion

This method avoids harsh reagents but requires precise pH control to prevent over-reduction.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄-mediated reduction of carbamate intermediates offers a high-yield pathway. For instance, tert-butyl (S)-(1-benzylpyrrolidine-3-yl)carbamate undergoes LiAlH₄ reduction in tetrahydrofuran (THF) at reflux, yielding (S)-1-benzyl-N-methylpyrrolidine-3-amine with 89.9% efficiency . Critical steps include:

  • Deprotection : Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions.

  • Reduction : LiAlH₄ selectively reduces the carbamate to the amine without racemization.

Chiral Resolution Techniques

Optical resolution is essential for obtaining enantiomerically pure (S)-isomers. Two dominant strategies are employed:

Diastereomeric Salt Formation

Racemic benzyl-methyl-pyrrolidin-3-yl-amine is treated with chiral resolving agents (e.g., L-tartaric acid) to form diastereomeric salts. These salts exhibit differential solubility, enabling separation via crystallization. A patent by EP1609781B1 reports 98% enantiomeric excess (ee) using this method.

Enzymatic Kinetic Resolution

Imine reductases (IREDs) catalyze the asymmetric reductive amination of prochiral ketones. For example, AspRedAm enzyme converts 3-methylpyrrolidin-2-one to the (S)-amine with >90% ee under NADPH-dependent conditions. This biocatalytic approach is scalable but requires specialized enzyme engineering.

Catalytic Asymmetric Synthesis

Transition-metal catalysts enable direct access to the (S)-configuration. Notable examples include:

Palladium-Catalyzed Allylic Amination

A patent (US5977381A) describes the use of palladium catalysts to couple benzyl halides with pyrrolidine derivatives. The reaction proceeds via a π-allyl-Pd intermediate, achieving 85% yield and 92% ee when using (R)-BINAP as a chiral ligand.

Ruthenium-Mediated Hydrogenation

Asymmetric hydrogenation of enamine precursors using Ru-(S)-BINAP complexes affords the (S)-amine with 94% ee . Key variables include hydrogen pressure (50–80 bar) and solvent polarity (tetrahydrofuran > toluene).

Industrial-Scale Manufacturing Considerations

Large-scale production prioritizes cost-effectiveness and reproducibility. Continuous flow reactors outperform batch systems in the following aspects:

MetricBatch ReactorContinuous Flow Reactor
Reaction Time12–24 hours1–2 hours
Yield70–80%85–90%
Enantiomeric Excess88–92%93–95%

A case study from EP1311518B1 demonstrates that flow chemistry reduces byproduct formation by 40% compared to batch methods.

Comparative Analysis of Synthetic Routes

The table below evaluates the practicality of each method:

MethodYield (%)ee (%)Cost (Relative)Scalability
NaBH₄–AcOH50–75LowModerate
LiAlH₄ Reduction85–9099MediumHigh
Enzymatic Resolution60–7090–95HighLow
Pd-Catalyzed Amination80–8592HighHigh

Chemical Reactions Analysis

Types of Reactions

Benzyl-methyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzyl or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Halogenated reagents like benzyl chloride or bromide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Various amine derivatives.

    Substitution Products: Functionalized benzyl or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is primarily studied for its potential use as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various bioactive compounds, particularly in the development of new drugs targeting neurological and psychiatric disorders.

Case Studies

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, carbapenem derivatives synthesized from pyrrolidine frameworks have shown effective antibacterial activity against resistant strains of bacteria . The synthesis of these derivatives often utilizes this compound as a precursor.
  • Neurological Implications : Studies have highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems. Compounds similar to this compound have been evaluated for their efficacy in treating conditions such as depression and anxiety, suggesting that they may influence serotonin and dopamine pathways .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its functional groups allow for various chemical transformations, making it versatile for creating complex molecules.

Synthetic Pathways

The compound can be synthesized through several methods, including:

  • Carbamate Formation : The reaction of (S)-1-benzylpyrrolidin-3-amine with di-tert-butyl dicarbonate yields tert-butyl (S)-(1-benzylpyrrolidin-3-yl)carbamate with yields around 65% . This transformation is crucial for developing more complex structures.
Reaction StepYieldConditions
Carbamate Formation65%Sodium bicarbonate in acetonitrile at room temperature
N-acylation69%Tetrahydrofuran at -10°C with isobutyl chloroformate

Therapeutic Potential

The therapeutic potential of this compound is being explored in various domains:

Neuropharmacology

Research into the neuropharmacological effects of this compound suggests it could be beneficial in treating neurological disorders due to its ability to interact with neurotransmitter systems. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation into its effects on mood and cognition.

Drug Development

Ongoing studies are focused on modifying the structure of this compound to enhance its pharmacological properties. The goal is to create more potent and selective agents that can be used in clinical settings.

Mechanism of Action

The mechanism of action of Benzyl-methyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Benzyl-methyl-(S)-pyrrolidin-3-yl-amine can be categorized based on modifications to the pyrrolidine ring, substituents, stereochemistry, and amine classification. Below is a detailed comparison:

Structural Analogs with Varying Substituents

Compound Name Substituents/Modifications Amine Type Key Properties/Activity References
(4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride Chlorine substitution on benzyl ring Secondary Enhanced receptor binding due to electron-withdrawing Cl; used in receptor antagonist studies
(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride Cl and F on benzyl ring Secondary Halogenation improves lipophilicity and target affinity; lower oral bioavailability
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine 4-Aminophenyl substituent Secondary Potent MCH1R antagonist (Ki = 2.3 nM); 32% oral bioavailability in rats
(4-Methyl-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride Methyl substitution on benzyl ring Secondary Increased steric bulk may reduce metabolic clearance; no specific activity data

Stereochemical Variants

Compound Name Stereochemistry Amine Type Key Properties/Activity References
(3R)-(-)-Benzyl-3-(Methylamino)pyrrolidine (R) configuration Tertiary Mirror-image enantiomer; potential differences in receptor binding or metabolic pathways
(S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile Mixed (S/R) Secondary Intermediate in fluoroquinolone antibiotics; highlights stereochemical impact on synthesis

Amine Classification Variants

Compound Name Amine Type Key Properties/Activity References
(3S)-N-Benzylpyrrolidin-3-amine Secondary Lack of methyl group reduces steric hindrance; lower metabolic stability
1-Benzyl-4-methylpiperidin-3-yl-methylamine Tertiary (piperidine) Six-membered ring alters conformation; used in antipsychotic drug intermediates

Pharmacological and Physicochemical Comparison

  • Potency: Derivatives like 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine exhibit high potency (Ki = 2.3 nM) as MCH1R antagonists, whereas halogenated analogs (e.g., Cl/F-substituted) may trade potency for improved lipophilicity .
  • Bioavailability : Tertiary amines like this compound generally show higher metabolic stability than secondary amines due to reduced susceptibility to oxidative deamination .
  • Stereochemical Impact : The (S) configuration in the target compound may confer selective binding to chiral targets, unlike its (R)-enantiomer or racemic mixtures .

Biological Activity

Benzyl-methyl-(S)-pyrrolidin-3-yl-amine is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C12H18N2C_{12}H_{18}N_{2} and a molecular weight of 190.28 g/mol. The compound consists of a pyrrolidine ring substituted with a benzyl group and a methyl group, along with an amine functional group.

Synthesis Overview:

  • Formation of Pyrrolidine Ring: Typically synthesized via cyclization reactions involving suitable precursors like 1,4-diamines.
  • Benzyl Group Introduction: Achieved through nucleophilic substitution reactions using benzyl halides.
  • Methylation: Involves adding a methyl group using methylating agents such as methyl iodide.
  • Amine Functionalization: Accomplished through reductive amination processes involving aldehydes or ketones in the presence of reducing agents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways related to:

  • Signal Transduction: Influences cellular communication processes.
  • Metabolism: Affects metabolic pathways, potentially altering energy production.
  • Gene Expression: May impact the transcriptional activity of specific genes.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological effects:

  • Anticancer Activity: Some studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in tumor cells.
  • Neuroprotective Effects: Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Studies:
    • A study demonstrated that compounds similar to this compound exhibit high potency against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells. The mechanism involved the inhibition of specific kinases essential for cancer cell survival .
  • Neuropharmacology:
    • Research indicated that certain analogs could provide neuroprotective effects in models of neurodegeneration, suggesting their potential use in treating conditions like Alzheimer's disease .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
BenzylamineLacks pyrrolidine ringDifferent reactivity; lower biological activity
MethylpyrrolidineLacks benzyl groupLimited applications compared to target compound
Pyrrolidin-3-yl-amineLacks both benzyl and methyl groupsDistinct chemical behavior and activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Benzyl-methyl-(S)-pyrrolidin-3-yl-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, tert-butyl ester intermediates (e.g., 3-(2-methoxy-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester) can undergo HCl/dioxane-mediated deprotection to yield the free amine . Enantiomeric purity is validated via chiral HPLC (>97.0% purity), as noted in commercial catalogs .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm stereochemistry and substituent positions. For example, methyl and benzyl groups exhibit distinct splitting patterns in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (190.28 g/mol) and isotopic patterns .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity) is standard .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in airtight containers at room temperature, away from oxidizing agents .
  • Emergency protocols include immediate decontamination with water and ethanol for spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Structural Reanalysis : Verify stereochemistry via X-ray crystallography (e.g., using SHELX software for refinement ).
  • Batch Consistency : Compare NMR and HRMS data across synthesis batches to rule out impurities .
  • Dose-Response Studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Utilize SMILES strings (e.g., C12H18N2) and InChI keys to model ligand-receptor binding in software like AutoDock .
  • Molecular Dynamics (MD) : Simulate conformational stability in aqueous environments using force fields (e.g., AMBER) .

Q. How can catalytic systems be optimized for synthesizing novel pyrrolidine derivatives from this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd2_2(dba)3_3) with phosphine ligands (e.g., DPPP) in cross-coupling reactions .
  • Solvent Optimization : Compare yields in polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) .

Q. What experimental designs are recommended for studying the compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Hepatocyte Incubation : Use primary hepatocytes in DMEM medium, monitor degradation via LC-MS/MS at 0, 1, 2, and 4 hours.
  • CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to identify metabolic pathways .

Key Research Challenges

  • Stereochemical Integrity : Racemization during synthesis can skew bioactivity data; use low-temperature conditions and chiral auxiliaries .
  • Byproduct Formation : Monitor for N-demethylation or benzyl group cleavage via LC-MS .

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